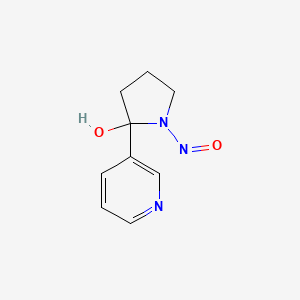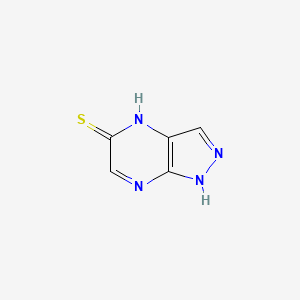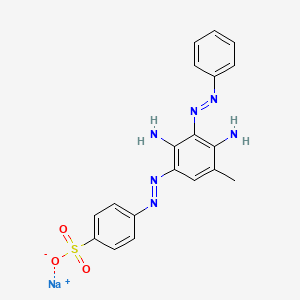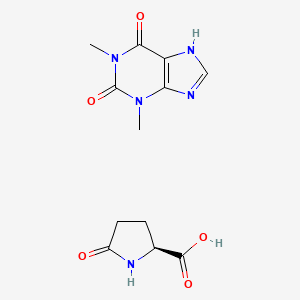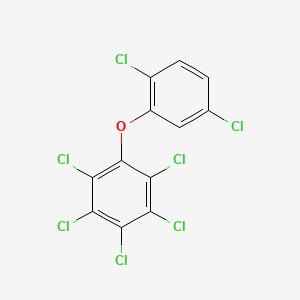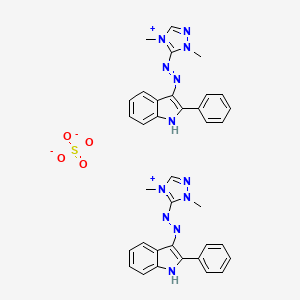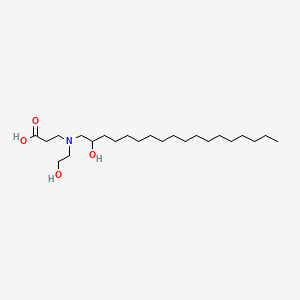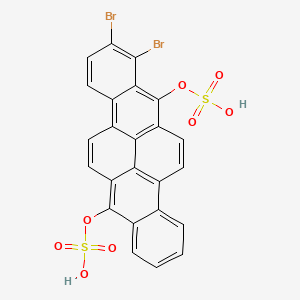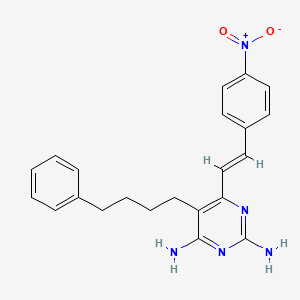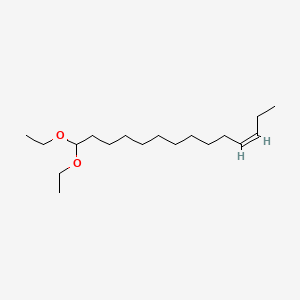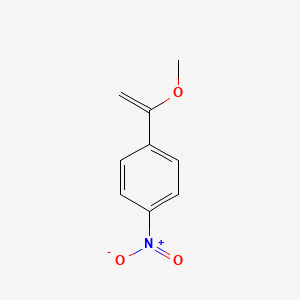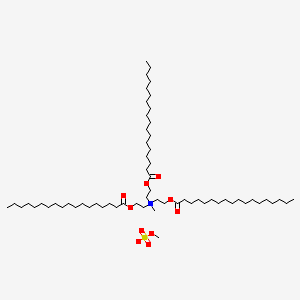
1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol is an organic compound with the molecular formula C20H28O It is a derivative of naphthol, characterized by the presence of cyclopentyl groups and a tetrahydronaphthol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol can be synthesized through several methods. One common approach involves the partial reduction of 1-naphthol using catalytic hydrogenation. This process typically employs homogeneous or heterogeneous catalysts under controlled conditions to achieve the desired reduction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is often employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of photochemical transformations and reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Mecanismo De Acción
The mechanism of action of 1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: A closely related compound with similar structural features but lacking the cyclopentyl groups.
1-Naphthol: The parent compound from which 1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol is derived.
Uniqueness
This compound is unique due to the presence of cyclopentyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
60834-67-5 |
|---|---|
Fórmula molecular |
C20H28O |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1,3-dicyclopentyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C20H28O/c21-20-18(14-7-1-2-8-14)13-16-11-5-6-12-17(16)19(20)15-9-3-4-10-15/h13-15,21H,1-12H2 |
Clave InChI |
ZRLFRSNTOXEEAB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=C(C(=C3CCCCC3=C2)C4CCCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


